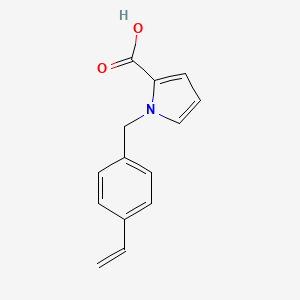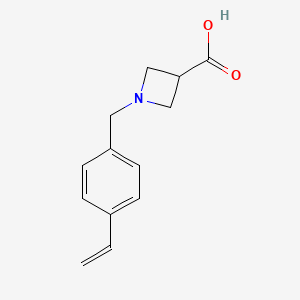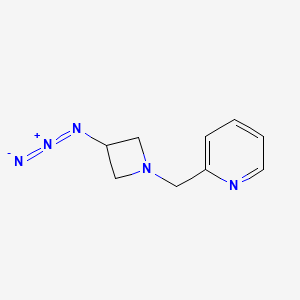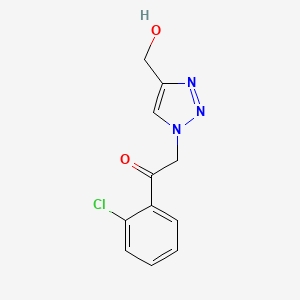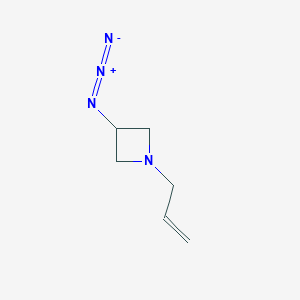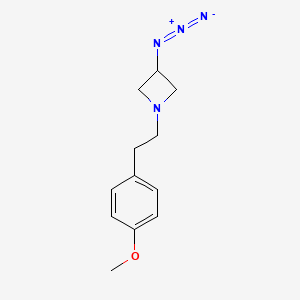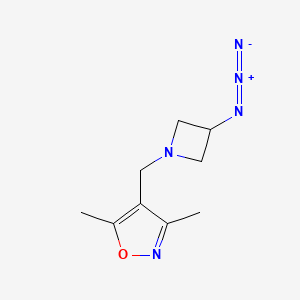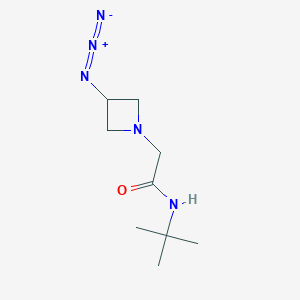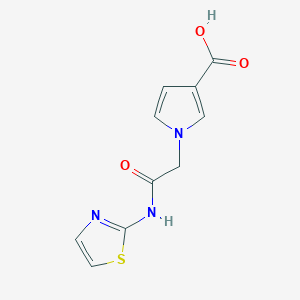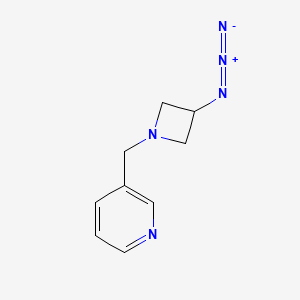
1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
- Highly Stereocontrolled Access to Epoxypropane : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, is used in stereocontrolled synthesis to create 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential of trifluoromethyl compounds in precise synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Biheterocyclic Compounds
- Efficient Synthesis of Biheterocyclic Compounds : A study on the synthesis of new biheterocyclic compounds using 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones highlights the utility of trifluoromethyl compounds in creating complex molecular structures (Malavolta et al., 2014).
Reactivity and Tautomeric Preferences
- Reactivity and Tautomeric Analysis : Research on various trifluoromethyl-substituted propan-2-ones, including 1,1,1-trifluoro variants, provides insight into their reactivity and tautomeric preferences, crucial for chemical synthesis and pharmaceutical applications (Loghmani-Khouzani et al., 2006).
Synthesis of Fluorescent Films
- Synthesis of Fluorescent Films : The creation of acrylates from 4-hydroxypiperidin-1-yl compounds, which include trifluoromethyl groups, shows potential for the development of fluorescent films, indicating the material science applications of such compounds (Soboleva, Orlova, & Shelkovnikov, 2017).
Isotopomer Synthesis
- Isotopomer Synthesis in Radiopharmaceuticals : The synthesis of isotopomers, such as LY333068, utilizing trifluoromethyl compounds demonstrates their importance in the field of radiopharmaceuticals (Czeskis, 1998).
Structural and Reaction Analysis
- Structural and Reaction Analysis for Pharmaceutical Applications : Studies on the structure and reactions of trifluoromethyl-substituted compounds, including 1,1,1-trifluoro variants, contribute to the understanding of these compounds' properties, relevant for pharmaceutical synthesis (Flores et al., 2018).
Palladium-Catalyzed Cycloisomerization
- Palladium-Catalyzed Cycloisomerization for Organic Synthesis : The synthesis of trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed processes illustrates the role of trifluoromethyl compounds in advanced organic synthesis techniques (Zhang, Zhao, & Lu, 2007).
Reaction with Electrophiles
- Reactivity with Various Electrophiles : Research on the reaction of polyfluoro-1-(tosyloxy)prop-1-enyllithiums, derived from compounds like 1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one, with different electrophiles provides insights into their chemical versatility and potential in synthesis (Funabiki et al., 1998).
Novel Synthesis Techniques
- Development of Novel Synthesis Techniques : The creation of novel trifluoromethylated β-acetal-diols and their application in synthesis showcases the innovative use of trifluoromethyl compounds in chemical synthesis (Zanatta et al., 2001).
Fluorinating Agent Applications
- Use as Fluorinating Agents in Organic Chemistry : The application of trifluoro compounds as fluorinating agents in replacing hydroxyl groups in other compounds highlights their role in organic chemistry and synthesis (Bergmann & Cohen, 1970).
Influence on Miscibility of Fluorinated Alcohols
- Study of Miscibility Influences : Investigations into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-trifluoro-propan-2-ol enhance understanding of their physicochemical properties, relevant in various scientific applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDTFQBAVLUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





